(S)-a-Hydroxy-cyclopentanepropanoic acid

Chiral synthesis Stereochemistry Glucokinase activator

(S)-α-Hydroxy-cyclopentanepropanoic acid (CAS 300854-06-2), also referred to as (S)-3-cyclopentyl-2-hydroxypropanoic acid, is a chiral α-hydroxy acid with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol. It belongs to the class of cyclopentyl-substituted propanoic acid derivatives and features a single chiral center at the α-carbon bearing the hydroxyl group.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B8764551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-a-Hydroxy-cyclopentanepropanoic acid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(C(=O)O)O
InChIInChI=1S/C8H14O3/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1
InChIKeyJYUQCNGBJBUVGK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-a-Hydroxy-cyclopentanepropanoic acid: Chiral α-Hydroxy Acid Building Block for Glucokinase Activator Synthesis


(S)-α-Hydroxy-cyclopentanepropanoic acid (CAS 300854-06-2), also referred to as (S)-3-cyclopentyl-2-hydroxypropanoic acid, is a chiral α-hydroxy acid with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It belongs to the class of cyclopentyl-substituted propanoic acid derivatives and features a single chiral center at the α-carbon bearing the hydroxyl group. The compound is utilized as a key chiral intermediate in medicinal chemistry, most notably in the synthesis of hepatoselective glucokinase (GK) activators such as PF-04991532 and substituted imidazole propanamide GK activators described in US Patent 7,977,367 [1].

Why (S)-a-Hydroxy-cyclopentanepropanoic acid Cannot Be Interchanged with Its Racemate, Enantiomer, or Non-Hydroxylated Analog


The (S)-α-Hydroxy-cyclopentanepropanoic acid scaffold contains two critical structural features—the α-hydroxy group and the (S)-configured chiral center—that jointly determine its utility and downstream biological outcomes. The racemic mixture (CAS 35468-70-3) introduces the (R)-enantiomer, which yields opposite stereochemistry in final drug candidates and can compromise target engagement. In the GK activator series exemplified in US 7,977,367, the (S)-configuration at the α-position of the propanoic acid chain is explicitly specified for preferred compounds, indicating that stereochemistry is a determinant of pharmacological activity [1]. Substituting the analogous non-hydroxylated compound 3-cyclopentylpropionic acid (CAS 140-77-2) eliminates the hydroxyl handle required for subsequent amide bond formation and chiral induction in downstream synthesis, rendering it unsuitable for the same synthetic routes [2]. These structural distinctions mean that generic substitution without stereochemical and functional group verification introduces both synthesis failure risk and potential bioactivity loss.

Product-Specific Quantitative Evidence for (S)-a-Hydroxy-cyclopentanepropanoic acid Selection


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate for Asymmetric Synthesis

The (S)-enantiomer (CAS 300854-06-2) is the specified chiral form in multiple patent documents covering glucokinase activator drug candidates. US Patent 7,977,367 explicitly lists preferred compounds employing the (S)-3-cyclopentyl-2-substituted-propanoic acid scaffold, including (S)-3-cyclopentyl-2-(4-(isopropylsulfonyl)-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide [1]. The (R)-enantiomer (CAS 174221-31-9) and the racemate (CAS 35468-70-3) are commercially available but produce diastereomeric products when used in downstream syntheses. Vendors supply the (S)-enantiomer at 97–98% purity, with the (R)-enantiomer also available at comparable purity, enabling direct procurement of the required stereoisomer without resolution .

Chiral synthesis Stereochemistry Glucokinase activator

Functional Group Differentiation: α-Hydroxy Acid vs. Non-Hydroxylated 3-Cyclopentylpropionic Acid for Downstream Derivatization

The α-hydroxy group in (S)-α-Hydroxy-cyclopentanepropanoic acid provides a critical synthetic handle absent in the non-hydroxylated analog 3-cyclopentylpropionic acid (CAS 140-77-2) [1]. In the GK activator synthesis pathway, the α-hydroxy acid serves as a precursor that can be activated and coupled to heterocyclic amines to form substituted propanamides [2]. The non-hydroxylated analog lacks this functional group and cannot participate in the same amide bond-forming reactions without additional functionalization steps. Furthermore, the hydroxyl group contributes to hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors total in the molecule) that influences both reactivity and, in the final drug molecule, target binding interactions .

Synthetic intermediate Functional group Amide coupling

Regioisomeric Differentiation: 2-Hydroxy vs. 3-Hydroxy Substitution Pattern

The target compound bears the hydroxyl group at the 2-position (α to the carboxylic acid), distinguishing it from the regioisomer 3-cyclopentyl-3-hydroxypropanoic acid (CAS 5660-76-4), in which the hydroxyl is at the β-position [1]. The α-hydroxy acid structure is a classic motif for chiral building blocks; the proximity of the hydroxyl and carboxyl groups enables lactide and lactone formation, chelation chemistry, and specific reactivity patterns (e.g., oxidative decarboxylation to aldehydes) that are not accessible to β-hydroxy acids [2]. The patent literature on glucokinase activators consistently utilizes the 2-substituted (α-substituted) propanoic acid scaffold, not the 3-substituted variant, confirming the regiochemical requirement [3].

Regioisomer Hydroxy position Synthetic utility

Documented Role in GK Activator Drug Candidate Programs vs. General-Purpose Chiral Building Blocks

The target compound is specifically implicated as a chiral starting material or key intermediate in the synthesis of hepatoselective glucokinase activators. PF-04991532, an advanced GK activator with reported EC50 values of 80 nM (human) and 100 nM (rat), contains the (S)-3-cyclopentyl-2-substituted-propanoic acid core derived from this chiral building block . The structurally related GK activator RO0281675, which contains an (R)-3-cyclopentyl-2-aryl-propionamide core, demonstrated EC50 of approximately 50 nM in GK enzyme activation assays, validating the general scaffold class [1]. While generic α-hydroxy acids may serve as general chiral auxiliaries, the cyclopentyl-substituted (S)-enantiomer is specifically linked to a defined drug discovery program with quantitative pharmacological benchmarks.

Glucokinase activator PF-04991532 Drug intermediate

Physical Form and Storage Stability Considerations for Procurement Planning

Commercially available (S)-α-Hydroxy-cyclopentanepropanoic acid is supplied as a solid with recommended storage at 2–8°C in sealed, dry conditions . This contrasts with the non-hydroxylated analog 3-cyclopentylpropionic acid (CAS 140-77-2), which is a liquid at room temperature with a boiling point of 130–132°C at 11 mmHg, requiring different storage and handling protocols [1]. The solid physical form of the α-hydroxy acid may offer advantages in weighing accuracy, shipping stability, and long-term storage compared to liquid analogs, though direct comparative stability data under accelerated conditions were not identified in the literature surveyed.

Storage stability Procurement Handling

Optimal Application Scenarios for (S)-a-Hydroxy-cyclopentanepropanoic acid Based on Evidence


Asymmetric Synthesis of Hepatoselective Glucokinase Activators (e.g., PF-04991532 Series)

This compound is the chiral building block of choice for synthesizing (S)-configured glucokinase activators bearing the 3-cyclopentyl-2-substituted-propanoic acid scaffold. The (S)-stereochemistry at the α-position is explicitly specified in the patent literature (US 7,977,367) for preferred GK activator compounds [1]. Downstream drug candidates such as PF-04991532 achieve hepatoselective GK activation with EC50 values of 80 nM (human) and 100 nM (rat) . Researchers engaged in GK activator medicinal chemistry or process chemistry should procure the (S)-enantiomer (CAS 300854-06-2) rather than the racemate or (R)-enantiomer to ensure stereochemical fidelity in the final drug substance.

Chiral Pool Synthesis Requiring a Cyclopentyl-Containing α-Hydroxy Acid Scaffold

The cyclopentyl substituent at the β-position provides hydrophobic bulk that is structurally distinct from simpler alkyl side chains (e.g., methyl, isopropyl) found in common α-hydroxy acids such as lactic acid or leucic acid. This cyclopentyl group mimics the hydrophobic moiety present in bioactive molecules and contributes to target protein binding interactions [1]. When a synthetic route demands a pre-installed cyclopentyl group with defined α-stereochemistry, this compound eliminates the need for late-stage stereochemical resolution or chiral auxiliary attachment, streamlining synthetic sequences .

Structure-Activity Relationship (SAR) Studies on α-Substituted Propanoic Acid Derivatives

For medicinal chemistry teams exploring SAR around the GK allosteric pocket or related targets, the (S)-α-hydroxy acid serves as a versatile intermediate. The carboxylic acid can be activated for amide coupling with diverse heterocyclic amines, while the α-hydroxyl group can be further derivatized (e.g., oxidation to the α-keto acid, esterification, or sulfonylation). The defined (S)-stereochemistry enables systematic exploration of stereochemical requirements for target engagement [1]. Procurement of both enantiomers separately (CAS 300854-06-2 and CAS 174221-31-9) allows direct comparison of stereochemical effects on biological activity.

Process Chemistry Scale-Up for Late-Stage Preclinical Candidate Manufacturing

The compound is commercially available from multiple vendors at scales ranging from 250 mg to 5 g with purities of 97–98%, supporting both early discovery (milligram scale) and initial process development (gram scale) [1]. The solid physical form with defined cold-chain storage (2–8°C, sealed dry) provides a stable starting material for reproducible process chemistry. For programs advancing glucokinase activators toward IND-enabling studies, establishing a reliable supply chain for this specific (S)-enantiomer—distinct from the racemate (CAS 35468-70-3)—is critical for manufacturing consistency .

Quote Request

Request a Quote for (S)-a-Hydroxy-cyclopentanepropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.